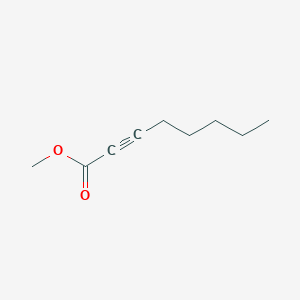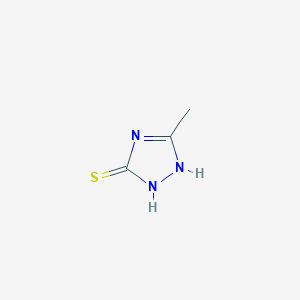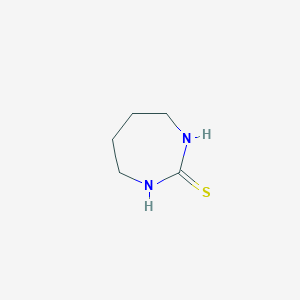
1,3-Diazepane-2-thione
Vue d'ensemble
Description
1,3-Diazepane-2-thione, also known as Dithiane, is a heterocyclic compound that is widely used in the synthesis of organic compounds. It is a versatile building block for the synthesis of many heterocyclic compounds, and is used in a variety of synthetic processes. Dithiane is also used in the synthesis of pharmaceuticals, agrochemicals, and dyes. In addition, it is used in the synthesis of polymers, polyurethanes, and polyesters.
Applications De Recherche Scientifique
Médecine : Agent antimicrobien et antifongique
1,3-Diazepane-2-thione: a été exploré pour son potentiel dans les applications médicales, en particulier comme agent antimicrobien et antifongique . Ses dérivés se sont révélés prometteurs dans la lutte contre diverses infections bactériennes et fongiques, ce qui en fait un composé précieux pour la recherche et le développement pharmaceutiques.
Agriculture : Développement des pesticides
En agriculture, This compound est étudié pour son utilisation dans les formulations de pesticides . Ses propriétés chimiques peuvent contribuer au développement de pesticides plus efficaces capables de protéger les cultures contre les ravageurs et les maladies tout en minimisant l'impact environnemental.
Science des matériaux : Synthèse des polymères
Le composé joue un rôle dans la science des matériaux, en particulier dans la synthèse des polymères. Il peut être utilisé pour créer des matériaux hybrides organiques-inorganiques avec des propriétés électriques et mécaniques spécifiques, utiles dans diverses applications industrielles .
Sciences de l'environnement : Réhabilitation de la pollution
Des recherches ont indiqué que This compound pourrait être utilisé en sciences de l'environnement pour les efforts de réhabilitation de la pollution. Sa capacité à se lier aux métaux lourds et autres polluants en fait un candidat pour le nettoyage de l'eau et du sol contaminés .
Biochimie : Inhibition enzymatique
En biochimie, This compound est étudié pour ses propriétés d'inhibition enzymatique. Il a le potentiel de réguler les voies biochimiques en inhibant des enzymes spécifiques, ce qui est crucial pour comprendre les mécanismes des maladies et développer de nouveaux traitements .
Pharmacologie : Conception et administration des médicaments
Le composé a des implications importantes en pharmacologie, en particulier dans la conception et les systèmes d'administration des médicaments. Ses caractéristiques structurelles peuvent améliorer la solubilité lipidique des médicaments, améliorant ainsi leur absorption et leur efficacité .
Génie chimique : Développement des catalyseurs
This compound: est également pertinent en génie chimique, où il est utilisé dans le développement de catalyseurs pour diverses réactions chimiques. Sa structure unique peut faciliter la synthèse de molécules complexes, optimisant les procédés chimiques industriels .
Chimie analytique : Normes de référence
Enfin, en chimie analytique, This compound sert de norme de référence pour l'étalonnage des instruments et la validation des méthodes analytiques, garantissant la précision et la précision de l'analyse chimique .
Propriétés
IUPAC Name |
1,3-diazepane-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2S/c8-5-6-3-1-2-4-7-5/h1-4H2,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJLVKBAMJHNJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=S)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50205609 | |
| Record name | 1,3-Diazepin-2-thione, hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50205609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5700-04-9 | |
| Record name | Hexahydro-2H-1,3-diazepine-2-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5700-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diazepin-2-thione, hexahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005700049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Diazepin-2-thione, hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50205609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-diazepane-2-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 1,3-Diazepane-2-thione influence its ability to form hydrogen bonds in metal complexes?
A: The presence of N-H groups in the this compound structure enables it to participate in hydrogen bonding interactions. [, ] In the crystal structures of its metal complexes, N-H···S and/or N-H···I hydrogen bonds are frequently observed. [, ] These interactions contribute to the stability and packing arrangements within the crystal lattice of these compounds.
Q2: Can you describe an instance where this compound was used to synthesize a mixed-metal complex? What is interesting about the resulting structure?
A: In one study, researchers synthesized mixed-metal cluster compounds by reacting (NH(4))(2)[MO(2)S(2)] (M = Mo or W) with KI, CuCl, and this compound in acetone. [] This reaction yielded [MOS(3)(CuDiap)(3)]I (M = Mo or W), which exhibited an incomplete distorted cube MS(3)Cu(3) core. Interestingly, the iodide anion (I-) in the structure is not directly bonded to the copper atoms, setting it apart from previously reported similar complexes. [] This unique arrangement results in discrete ion pairs within the crystal structure. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Propanamide, N-[3-[[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B148816.png)
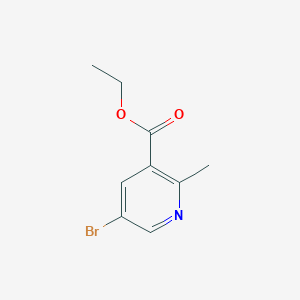

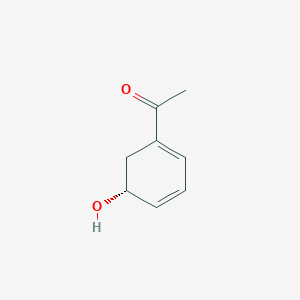
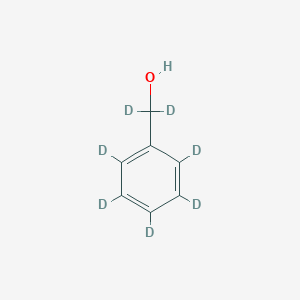
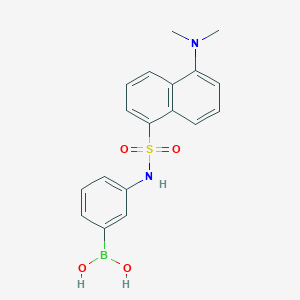
![6-(1,2-Dihydroxyethyl)-5-[6-(1,2-dihydroxyethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-2-[2-hydroxy-6-oxo-3-phosphonooxy-5-(3-tetradecanoyloxytetradecanoylamino)-4-(3-tetradecanoyloxytetradecanoyloxy)hexoxy]oxane-2-carboxylic acid](/img/structure/B148827.png)
